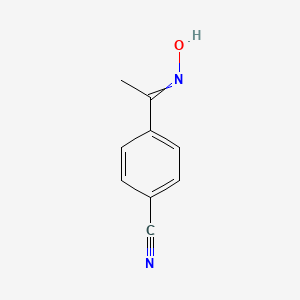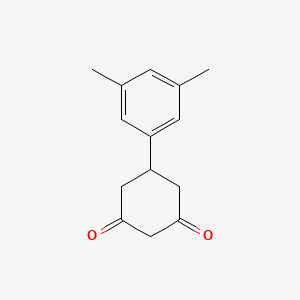![molecular formula C12H28O2Si B14412805 (2S,3S)-3-[tert-butyl(dimethyl)silyl]oxy-2-methylpentan-1-ol CAS No. 84230-96-6](/img/structure/B14412805.png)
(2S,3S)-3-[tert-butyl(dimethyl)silyl]oxy-2-methylpentan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3S)-3-[tert-butyl(dimethyl)silyl]oxy-2-methylpentan-1-ol is a chiral compound that features a tert-butyl(dimethyl)silyl (TBDMS) protecting group. This compound is often used in organic synthesis due to its stability and reactivity, particularly in the protection of hydroxyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-3-[tert-butyl(dimethyl)silyl]oxy-2-methylpentan-1-ol typically involves the protection of a hydroxyl group using tert-butyl(dimethyl)silyl chloride (TBDMSCl) in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature. The general reaction scheme is as follows:
Starting Material: 2-methylpentan-1-ol
Reagent: tert-butyl(dimethyl)silyl chloride (TBDMSCl)
Base: Imidazole or triethylamine
Solvent: Dichloromethane (DCM)
Conditions: Room temperature, anhydrous conditions
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize waste and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
(2S,3S)-3-[tert-butyl(dimethyl)silyl]oxy-2-methylpentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohols.
Substitution: The TBDMS group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are used.
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are used.
Substitution: Reagents like TBAF (Tetrabutylammonium fluoride) are used to remove the TBDMS group.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary alcohols.
Substitution: Formation of deprotected alcohols or other functionalized compounds.
Aplicaciones Científicas De Investigación
(2S,3S)-3-[tert-butyl(dimethyl)silyl]oxy-2-methylpentan-1-ol is widely used in scientific research due to its versatility:
Chemistry: Used as a protecting group in organic synthesis to prevent unwanted reactions at the hydroxyl site.
Biology: Utilized in the synthesis of complex biomolecules and natural products.
Medicine: Employed in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: Used in the production of fine chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of (2S,3S)-3-[tert-butyl(dimethyl)silyl]oxy-2-methylpentan-1-ol primarily involves the protection of hydroxyl groups. The TBDMS group forms a stable silyl ether linkage with the hydroxyl group, preventing it from participating in further reactions. This protection is crucial in multi-step synthesis processes where selective reactivity is required.
Comparación Con Compuestos Similares
Similar Compounds
- (2S,3S)-3-[tert-butyldimethylsilyl]oxy-2-methylbutan-1-ol
- (2S,3S)-3-[tert-butyldimethylsilyl]oxy-2-methylhexan-1-ol
Uniqueness
(2S,3S)-3-[tert-butyl(dimethyl)silyl]oxy-2-methylpentan-1-ol is unique due to its specific chiral centers and the stability provided by the TBDMS group. This stability makes it an excellent protecting group in various synthetic applications, offering better selectivity and yield compared to other similar compounds.
Propiedades
Número CAS |
84230-96-6 |
|---|---|
Fórmula molecular |
C12H28O2Si |
Peso molecular |
232.43 g/mol |
Nombre IUPAC |
(2S,3S)-3-[tert-butyl(dimethyl)silyl]oxy-2-methylpentan-1-ol |
InChI |
InChI=1S/C12H28O2Si/c1-8-11(10(2)9-13)14-15(6,7)12(3,4)5/h10-11,13H,8-9H2,1-7H3/t10-,11-/m0/s1 |
Clave InChI |
ZYDONJFMVJGOQA-QWRGUYRKSA-N |
SMILES isomérico |
CC[C@@H]([C@@H](C)CO)O[Si](C)(C)C(C)(C)C |
SMILES canónico |
CCC(C(C)CO)O[Si](C)(C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



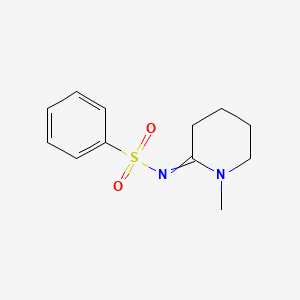
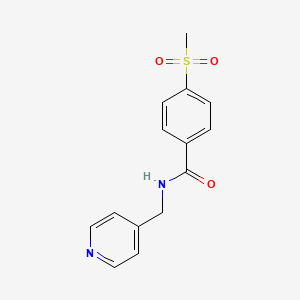
![N-[Tris(dimethylamino)-lambda~5~-phosphanylidene]formamide](/img/structure/B14412747.png)

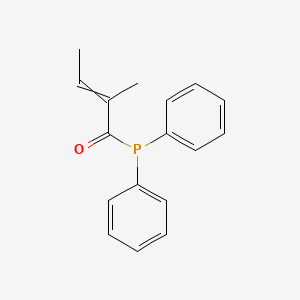
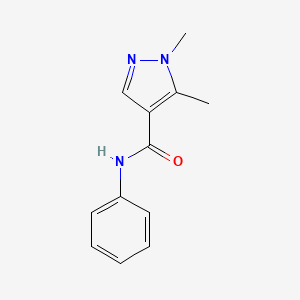
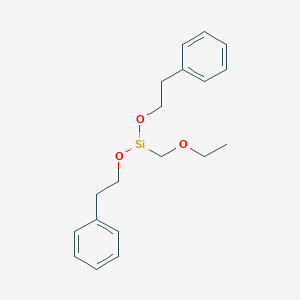
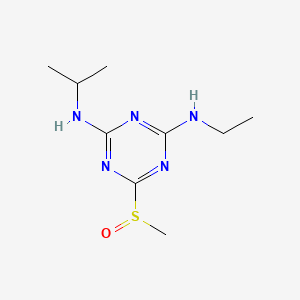
phosphanium chloride](/img/structure/B14412765.png)
![Ethyl 3-[[2-amino-6-(ethoxycarbonylamino)pyridin-3-yl]amino]-3-phenylprop-2-enoate](/img/structure/B14412777.png)
